molecular formula C9H10O4 B13880717 2-Hydroxy-5-(methoxymethoxy)benzaldehyde

2-Hydroxy-5-(methoxymethoxy)benzaldehyde

Cat. No.: B13880717
M. Wt: 182.17 g/mol
InChI Key: MKAFWXKNSQNSPX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methoxymethoxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes. It is an isomer of vanillin and is known for its aromatic properties. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde can be achieved through the Reimer-Tiemann reaction. This reaction involves the treatment of 4-methoxyphenol with chloroform and a strong base, typically sodium hydroxide, resulting in the formation of the desired compound with a yield of approximately 79% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride in ethanol is a typical reducing agent.

    Substitution: Malononitrile is used in the presence of a base such as piperidine.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.

    Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Vanillin: An isomer with similar aromatic properties.

    Isovanillin: Another isomer with distinct chemical properties.

    Ortho-Vanillin: Differing in the position of the hydroxyl and methoxy groups.

Uniqueness: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its ability to undergo specific reactions and its applications in various fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-hydroxy-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H10O4/c1-12-6-13-8-2-3-9(11)7(4-8)5-10/h2-5,11H,6H2,1H3

InChI Key

MKAFWXKNSQNSPX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

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